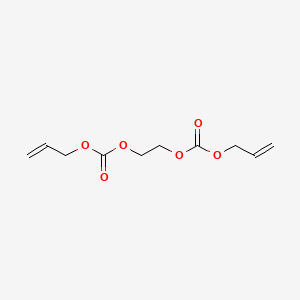
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is a chemical compound with the molecular formula C10H14O6. It is known for its unique structure, which includes both carbonate and allyl groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate typically involves the reaction of ethylene glycol with allyl chloroformate in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of allyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common.
Analyse Des Réactions Chimiques
Types of Reactions
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and epoxides.
Reduction: Reduction reactions can lead to the formation of alcohols and ethers.
Substitution: Nucleophilic substitution reactions can replace the allyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Epoxides: From oxidation reactions.
Alcohols and Ethers: From reduction reactions.
Substituted Carbonates: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate groups can undergo hydrolysis to release carbon dioxide, while the allyl groups can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol bis(allyl carbonate): Similar structure but lacks the additional carbonate group.
Diallyl carbonate: Contains two allyl groups but no ethylene glycol backbone.
Propylene glycol bis(allyl carbonate): Similar to ethylene glycol bis(allyl carbonate) but with a propylene glycol backbone.
Uniqueness
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is unique due to its combination of carbonate and allyl groups, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
4074-91-3 |
|---|---|
Formule moléculaire |
C10H14O6 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
2-prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate |
InChI |
InChI=1S/C10H14O6/c1-3-5-13-9(11)15-7-8-16-10(12)14-6-4-2/h3-4H,1-2,5-8H2 |
Clé InChI |
QZDPFUGKITYIFZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)OCCOC(=O)OCC=C |
Numéros CAS associés |
29715-62-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















